N-dodecyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-dodecyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and have been extensively studied for their pharmaceutical potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dodecyl and Ethyl Groups: The dodecyl and ethyl groups can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroquinoline derivative.
Substitution: The amide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-dodecyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-dodecyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide .
- N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide .
Uniqueness
N-dodecyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of both dodecyl and ethyl groups, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds .
Properties
Molecular Formula |
C24H36N2O3 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-dodecyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H36N2O3/c1-3-5-6-7-8-9-10-11-12-15-18-25-23(28)21-22(27)19-16-13-14-17-20(19)26(4-2)24(21)29/h13-14,16-17,27H,3-12,15,18H2,1-2H3,(H,25,28) |
InChI Key |
KYKVKDABDIRTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
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